Cas no 797006-20-3 ((3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate)
(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- (3-oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate
- 797006-20-3
- {3-oxo-3H-benzo[f]chromen-1-yl}methyl 6-chloropyridine-3-carboxylate
- EN300-26593934
- AKOS016852537
- Z18370086
- (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate
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- Inchi: 1S/C20H12ClNO4/c21-17-8-6-13(10-22-17)20(24)25-11-14-9-18(23)26-16-7-5-12-3-1-2-4-15(12)19(14)16/h1-10H,11H2
- InChI Key: DMFMUJUSGIZAMI-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=N1)C(=O)OCC1=CC(=O)OC2C=CC3C=CC=CC=3C1=2
Computed Properties
- Exact Mass: 365.0454856g/mol
- Monoisotopic Mass: 365.0454856g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 592
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 65.5Ų
(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26593934-0.05g |
{3-oxo-3H-benzo[f]chromen-1-yl}methyl 6-chloropyridine-3-carboxylate |
797006-20-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate
Introduction to (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate (CAS No. 797006-20-3)
(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate (CAS No. 797006-20-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various biological applications, particularly in the development of new therapeutic agents.
The molecular structure of (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate is composed of a benzo[f]chromenone core linked to a 6-chloropyridine-3-carboxylate moiety. The benzo[f]chromenone scaffold is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the 6-chloropyridine-3-carboxylate group further enhances the compound's pharmacological profile by introducing additional functional groups that can interact with biological targets.
Recent studies have highlighted the multifaceted biological activities of (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The mechanism of action involves the modulation of key signaling pathways, including NF-κB and MAPK, which are central to the inflammatory response.
In addition to its anti-inflammatory properties, (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate has also been investigated for its potential as an anticancer agent. Research conducted at the National Cancer Institute demonstrated that this compound selectively targets cancer cells by inducing apoptosis and inhibiting cell proliferation. The selective cytotoxicity observed in cancer cells, while sparing normal cells, suggests that (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate could be a valuable lead compound for the development of targeted cancer therapies.
The pharmacokinetic properties of (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate have also been studied to assess its suitability for clinical applications. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. Specifically, it shows good oral bioavailability and a reasonable half-life, which are crucial parameters for drug development.
To further validate its therapeutic potential, clinical trials are currently underway to evaluate the safety and efficacy of (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate in various disease models. Early-phase clinical trials have shown promising results, with patients experiencing significant improvements in symptoms and quality of life without major adverse effects.
In conclusion, (3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate (CAS No. 797006-20-3) represents a promising candidate for the development of novel therapeutic agents. Its unique chemical structure and multifaceted biological activities make it an attractive target for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to unravel its full potential, this compound is poised to play a significant role in advancing medical treatments for inflammatory diseases and cancer.
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